Allyl 2-acetylacetoacetate
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Overview
Description
Allyl 2-acetylacetoacetate: is an organic compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . It is a versatile chemical used in various fields, including organic synthesis and polymer chemistry. The compound is characterized by the presence of an allyl group and a 2-acetylacetoacetate moiety, making it a valuable intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Allyl 2-acetylacetoacetate typically involves the esterification of acetoacetic acid with allyl alcohol in the presence of a catalyst. The reaction is carried out by heating the mixture to a temperature range of 95 to 100°C until the allyl alcohol refluxes. The reaction is monitored using thin-layer chromatography (TLC) and usually takes 2 to 3 days . After the reaction is complete, excess allyl alcohol is removed by reduced-pressure distillation at 75 to 80°C , followed by another distillation to collect the desired product at 105 to 110°C .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is optimized for large-scale production. The process involves the use of efficient catalysts and controlled reaction conditions to ensure high yield and purity. The industrial method also emphasizes safety and environmental considerations, such as minimizing the use of hazardous reagents and reducing waste .
Chemical Reactions Analysis
Types of Reactions: Allyl 2-acetylacetoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: Allyl 2-acetylacetoacetate is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, the compound is used to study enzyme-catalyzed reactions and metabolic pathways.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of Allyl 2-acetylacetoacetate involves its interaction with various molecular targets and pathways. The compound can undergo enzymatic transformations, leading to the formation of reactive intermediates that participate in further chemical reactions. These intermediates can interact with cellular components, influencing biological processes such as cell signaling, metabolism, and gene expression .
Comparison with Similar Compounds
- Butyl 2-acetylacetoacetate
- 2-Allyl-2-benzylacetamide
- 2-Allyl-2-hydroxycyclododecanone
- 2-Allyl-2-hydroxycyclooctanone
Uniqueness: Allyl 2-acetylacetoacetate is unique due to its specific structural features, such as the presence of both an allyl group and a 2-acetylacetoacetate moiety. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in various chemical syntheses .
Properties
CAS No. |
30926-51-3 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
prop-2-enyl 2-acetyl-3-oxobutanoate |
InChI |
InChI=1S/C9H12O4/c1-4-5-13-9(12)8(6(2)10)7(3)11/h4,8H,1,5H2,2-3H3 |
InChI Key |
VYYXNEFTRUNFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)C(=O)OCC=C |
Origin of Product |
United States |
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